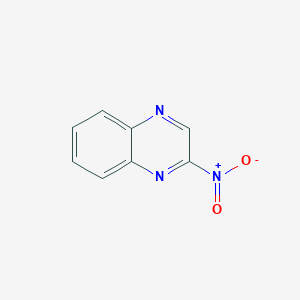
2-Nitroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitroquinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C8H5N3O2 and its molecular weight is 175.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
2-Nitroquinoxaline derivatives have been investigated for their potential as therapeutic agents against various diseases, including infectious diseases and cancer.
Antimicrobial Activity
Research indicates that nitroquinoxaline compounds exhibit significant antimicrobial properties. In a study assessing the efficacy of synthesized quinoxaline derivatives against Schistosoma mansoni, several compounds showed over 70% inhibition at low concentrations (10 µM) against newly transformed schistosomula (NTS) . The most potent compounds demonstrated IC50 values below 0.1 µM, indicating strong potential for further development as antiparasitic drugs.
Anticancer Properties
Nitroquinoxaline derivatives have also shown promise in anticancer research. Some studies highlight their ability to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cellular signaling pathways . The structural modifications of these compounds can enhance their selectivity and efficacy against different cancer types.
Antioxidant Activity
This compound has been explored for its antioxidant properties. Amidinoquinoxaline derivatives have demonstrated significant radical scavenging abilities, which are crucial for counteracting oxidative stress-related diseases.
Biological Assays and Research Tools
This compound is utilized in various biological assays due to its ability to interact with specific biological targets.
In Vitro Assays
The compound has been employed in numerous in vitro studies to evaluate its effects on cell viability and proliferation. For instance, it has been tested against different cell lines to assess cytotoxicity and selectivity towards cancerous versus normal cells .
Molecular Docking Studies
Computational studies involving molecular docking have been conducted to predict the binding affinities of this compound derivatives with various biological targets, including enzymes involved in disease pathways . These studies help in understanding the structure-activity relationship (SAR) and guide the design of more potent analogs.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Propiedades
IUPAC Name |
2-nitroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-5-9-6-3-1-2-4-7(6)10-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYNLLHFNBENFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555752 |
Source


|
| Record name | 2-Nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117764-57-5 |
Source


|
| Record name | 2-Nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














